Valeramide, N-(2-hydroxyethyl)-2-propyl-
Description
Valeramide, N-(2-hydroxyethyl)-2-propyl- (systematic name: 2-propylpentanamide with an N-(2-hydroxyethyl) substituent) is a branched-chain amide derivative. Valeramide derivatives are characterized by a pentanamide backbone with alkyl and functionalized substituents, which influence solubility, bioavailability, and pharmacological activity. For instance, N,N-diethyl-2-propylvaleramide (CID 209794) shares structural similarities, with a molecular formula of C₁₂H₂₅NO and a tertiary amide nitrogen substituted with ethyl groups .
Properties
CAS No. |
3116-29-8 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-propylpentanamide |
InChI |
InChI=1S/C10H21NO2/c1-3-5-9(6-4-2)10(13)11-7-8-12/h9,12H,3-8H2,1-2H3,(H,11,13) |
InChI Key |
WAJUILWSUFKUQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valeramide, N-(2-hydroxyethyl)-2-propyl-, typically involves the reaction of valeric acid with 2-aminoethanol and 2-propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Esterification: Valeric acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.
Amidation: The ester is then reacted with 2-aminoethanol and 2-propylamine under basic conditions to form Valeramide, N-(2-hydroxyethyl)-2-propyl-.
Industrial Production Methods
In an industrial setting, the production of Valeramide, N-(2-hydroxyethyl)-2-propyl-, can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Valeramide, N-(2-hydroxyethyl)-2-propyl-, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is a primary or secondary amine.
Substitution: The major products are halogenated derivatives or alkylated compounds.
Scientific Research Applications
Valeramide, N-(2-hydroxyethyl)-2-propyl-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Valeramide, N-(2-hydroxyethyl)-2-propyl-, involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table compares key features of Valeramide, N-(2-hydroxyethyl)-2-propyl- with similar compounds:
Key Observations :
Pharmacological and Functional Comparisons
Anti-Inflammatory Activity
- Compound 2 (Lycium barbarum): Demonstrates significant anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM) by inhibiting NO production, surpassing the reference drug quercetin . This highlights the role of methoxy and hydroxy groups in enhancing bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
